molecular formula C11H16ClN B13043032 (1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine

Cat. No.: B13043032
M. Wt: 197.70 g/mol
InChI Key: DETDJYYONVTSBS-NSHDSACASA-N
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Description

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a methylbutanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-methylbutan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(2-Chlorophenyl)-3-methylbutan-1-amine is unique due to its specific structural configuration and the presence of both a chlorophenyl group and a methylbutanamine backbone. This combination of features imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,13H2,1-2H3/t11-/m0/s1

InChI Key

DETDJYYONVTSBS-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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